molecular formula C17H19F3N4O3S B2870044 N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921866-14-0

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2870044
CAS No.: 921866-14-0
M. Wt: 416.42
InChI Key: CIWHUHQTPYIYEL-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates several key pharmacophoric elements: an imidazole ring, a trifluoromethylphenyl group, and multiple amide linkages. The presence of the hydroxymethyl-substituted imidazole core and the thioglycolamide linker suggests potential for diverse biological interactions, making it a valuable intermediate for developing enzyme inhibitors or receptor ligands . While the specific mechanism of action for this exact compound is a subject of ongoing investigation, its molecular framework is analogous to other documented research compounds that target various biological pathways. Researchers may explore its utility in high-throughput screening assays to identify novel therapeutic agents. The trifluoromethyl group is a common moiety in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability and membrane permeability . This product is intended for research applications in laboratory settings only. Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-13(9-25)7-22-16(24)28-10-15(27)23-12-5-3-11(4-6-12)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWHUHQTPYIYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18F3N3O3S\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3\text{S}

Research indicates that this compound may exhibit various mechanisms of action, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors, influencing downstream signaling pathways critical for various cellular functions.

Anti-cancer Properties

Emerging research indicates potential anti-cancer effects, particularly in pancreatic cancer models. The compound has been observed to reduce cell migration and invasion in vitro, suggesting a role in inhibiting metastasis.

Study 1: Inhibition of Pancreatic Cancer Cell Migration

A study conducted on pancreatic ductal adenocarcinoma (PDA) cells revealed that treatment with this compound resulted in a significant decrease in cell migration and invasion compared to control groups. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell motility.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar imidazole derivatives, showing that modifications at various positions could enhance inhibitory potency against specific targets such as kinases involved in cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name / ID Substituents (Imidazole Position) Thioether Linkage Amide Group Modifications
Target Compound 5-(hydroxymethyl), 2-(thioether) 2-oxoethyl N-ethyl acetamide; 4-CF₃-phenyl amide
N-Benzyl-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide 5-(hydroxymethyl), 2-(thioether) 2-oxoethyl N-benzyl acetamide; benzylamide
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide (Compound 9) 5-(4-fluorophenyl) Thiazole-linked N-thiazolyl acetamide
N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide (Compound 1) 4-methyl None N-ethyl acetamide
  • Substituent Position and Conformation: The hydroxymethyl group at position 5 in the target compound distinguishes it from analogues with methyl (e.g., Compound 1 in ) or aryl groups (e.g., Compound 9 in ).
  • Thioether Linkage : Unlike Compound 9, which incorporates a thiazole ring, the target compound’s thioether connects to a 2-oxoethyl amide. This motif is shared with the N-benzyl analogue in , suggesting similar stability and reactivity profiles.

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

  • Melting Points : Imidazole-acetamides with aryl substituents (e.g., Compound 9 ) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (e.g., Compound 1 , ~150°C). The target compound’s trifluoromethyl group may further elevate its melting point.
  • Solubility : The hydroxymethyl group improves aqueous solubility relative to methyl or trifluoromethyl analogues, as observed in benzimidazole derivatives .

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